AR-08 -

AR-08

Catalog Number: EVT-255468
CAS Number:
Molecular Formula: C12H12N6
Molecular Weight: 240.26 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
AR-​08 is an agonist of α2-adrenergic receptor, used for the treatment of attention deficit hyperactivety disorder (ADHD).
Source and Classification

AR-08 is classified as an alpha-2 adrenergic receptor agonist. It is often utilized in research settings to explore its potential therapeutic effects on ADHD and related cognitive disorders. The compound is commercially available from suppliers such as BioCat GmbH, where it is listed with catalog number T10052-1mg-TM, indicating its accessibility for research purposes .

Synthesis Analysis

The synthesis of AR-08 involves several key steps, typically utilizing established organic chemistry techniques. Although specific synthetic routes for AR-08 are not extensively documented in the provided sources, the general approach to synthesizing alpha-2 adrenergic receptor agonists often includes:

  1. Starting Materials: The synthesis usually begins with readily available precursors that can be modified through various chemical reactions.
  2. Functional Group Modifications: Techniques such as alkylation, acylation, or reductive amination are common to introduce necessary functional groups that enhance receptor affinity.
  3. Purification: Following synthesis, compounds are purified using methods like chromatography to ensure the removal of by-products and unreacted materials.

The precise parameters such as temperature, reaction time, and solvent choice can vary based on the specific synthetic pathway chosen.

Molecular Structure Analysis

The molecular structure of AR-08 can be characterized by its specific arrangement of atoms and functional groups that confer its biological activity. While detailed structural data is not explicitly provided in the search results, compounds within this class typically exhibit:

  • Aromatic Rings: Contributing to hydrophobic interactions with the receptor.
  • Basic Nitrogen Atoms: Often present in amine groups that can participate in ionic interactions with receptor sites.
  • Chiral Centers: Many adrenergic agonists possess stereocenters that can significantly influence their pharmacological properties.

Understanding the three-dimensional conformation of AR-08 is crucial for elucidating its interaction with the alpha-2 adrenergic receptor.

Chemical Reactions Analysis

AR-08 participates in various chemical reactions typical of adrenergic receptor agonists. These include:

  1. Receptor Binding: The primary reaction involves binding to the alpha-2 adrenergic receptor, which triggers a cascade of intracellular signaling events.
  2. Metabolic Reactions: Once administered, AR-08 may undergo metabolic transformations mediated by cytochrome P450 enzymes, affecting its pharmacokinetics and pharmacodynamics.
  3. Deactivation Pathways: Compounds like AR-08 may also be subject to deactivation through conjugation reactions (e.g., glucuronidation) that render them inactive and facilitate excretion.
Mechanism of Action

The mechanism of action of AR-08 involves its binding affinity for the alpha-2 adrenergic receptors located in the central nervous system. Upon binding:

  1. Inhibition of Neurotransmitter Release: Activation of these receptors leads to a decrease in the release of norepinephrine and other neurotransmitters, which can modulate attention and arousal levels.
  2. CNS Effects: The resultant signaling pathways influence various physiological responses such as sedation, analgesia, and reduced sympathetic outflow.

This mechanism underlines the potential therapeutic applications of AR-08 in managing conditions like ADHD.

Physical and Chemical Properties Analysis

While specific physical and chemical properties for AR-08 are not detailed in the search results, compounds in this class generally exhibit:

Applications

AR-08 has several scientific applications primarily centered around its pharmacological properties:

  1. Research in ADHD: As an alpha-2 adrenergic receptor agonist, it is studied for its potential to improve attention and reduce hyperactivity.
  2. Pharmacological Studies: Used as a reference compound to develop new drugs targeting similar pathways.
  3. Behavioral Studies: Investigated for its effects on cognition and behavior in preclinical models.
Theoretical Frameworks in α2-Adrenergic Receptor Agonism

Neurobiological Basis of α2-Adrenergic Modulation in ADHD Pathophysiology

Attention-Deficit/Hyperactivity Disorder (ADHD) is characterized by dysregulation in prefrontal cortical (PFC) networks governing executive function, working memory, and inhibitory control. Neuroimaging studies reveal that patients with ADHD exhibit reduced prefrontal cortex volume, altered white matter connectivity, and delayed cortical maturation (peaking ~3 years later than neurotypical individuals), particularly in dorsolateral PFC (dlPFC) regions critical for attention regulation [3] [9]. The noradrenergic system, originating in the locus coeruleus (LC), modulates these circuits via α2-adrenergic receptors (α2-ARs). Dysfunctional LC-noradrenergic signaling contributes to ADHD symptoms through:

  • Impaired catecholamine homeostasis: Genetic studies associate ADHD with polymorphisms in adrenergic receptor genes (ADRA2A, ADRA2C) and dopamine transporters (SLC6A3), disrupting optimal norepinephrine (NE) levels in PFC synapses [3] [7].
  • Altered receptor sensitivity: Postmortem analyses indicate increased high-affinity α2-AR states in ADHD, reflecting aberrant G-protein coupling that amplifies autoreceptor feedback and reduces NE release [7].
  • Network inefficiency: Functional MRI demonstrates weakened connectivity between dlPFC, anterior cingulate cortex, and striatum, correlating with attention lapses. α2-agonists may strengthen these pathways by enhancing signal-to-noise ratios in pyramidal neurons [3] [9].

Table 1: Neuropathological Correlates of ADHD Targeted by α2-Adrenergic Agonists

ADHD PathologyNeural Substrateα2-Agonist Mechanism
Prefrontal hypofunctiondlPFC layer III pyramidsEnhances NMDA receptor currents & synaptic plasticity [5]
Attentional instabilityLC-PFC projectionsNormalizes tonic-phasic LC firing modes [7]
Working memory deficitsdlPFC-striatal-thalamic loopsAugments persistent neuronal firing during delays [5] [8]

Mechanistic Overlaps Between AR-08 and Noradrenergic Signaling Pathways

AR-08, as a selective α2-AR agonist, shares mechanistic properties with established agonists (e.g., clonidine, dexmedetomidine) but exhibits distinct receptor interaction profiles:

  • Receptor subtype specificity: AR-08’s higher α2A:α1 affinity ratio (>1620:1; cf. clonidine 220:1) minimizes off-target effects and enhances PFC specificity [2] [10]. This selectivity enables low-dose efficacy in enhancing cognitive functions without cardiovascular side effects.
  • Cellular signaling cascades: Like all α2-AR agonists, AR-08 activates Gi/o-coupled pathways, leading to:
  • Inhibition of adenylyl cyclase → reduced cAMP → diminished PKA activity
  • Enhanced K+ efflux → neuronal hyperpolarization → decreased background "noise"
  • Suppression of voltage-gated Ca2+ channels → attenuated glutamate release [2] [7]
  • Network-level effects: AR-08 stabilizes dlPFC microcircuits by:
  • Boosting delay cell persistence: Augmenting NMDA receptor currents in layer III pyramidal neurons sustains working memory representations [5].
  • Sharpening spatial tuning: Potentiating parvalbumin interneuron activity amplifies lateral inhibition to filter distractors [5] [9].
  • Modulating thalamocortical coherence: Enhancing α2-AR signaling in nucleus reuniens synchronizes hippocampal-PFC theta rhythms during memory retrieval [8].

Table 2: Comparative Pharmacology of α2-Adrenergic Receptor Agonists

Agonistα2:α1 Selectivity RatioKey Receptor TargetsCognitive Effects
AR-08>1620:1α2A >>> α2C > α2BWorking memory enhancement, attentional focus
Dexmedetomidine1620:1α2A > α2B = α2CSedation, working memory enhancement at low doses [2]
Clonidine220:1α2A = α2B > α2CAttention stabilization, impulsivity reduction [2]
Guanfacine850:1α2A >>> α2CdlPFC-dependent executive function improvement [5]

Theoretical Models of Cognitive Enhancement via Prefrontal Cortex Targeting

The dlPFC’s unique neurobiology enables AR-08 to exert pro-cognitive effects through three validated theoretical frameworks:

  • Adaptive Coding Model: The dlPFC employs "flexible hubs" that dynamically reconfigure based on task demands. AR-08 strengthens this adaptability by:
  • Increasing signal gain: α2A-AR activation on dendritic spines of layer III pyramidal neurons amplifies NMDA receptor currents, enhancing fidelity of working memory representations [5] [9].
  • Reducing neural noise: Hyperpolarization of GABAergic interneurons sharpens spatial tuning, improving signal-to-noise ratios by ≤40% in primate electrophysiology studies [5].
  • Network Reconfiguration Model: α2-agonists rebalance large-scale brain networks by:
  • Enhancing frontoparietal control network connectivity: fMRI shows strengthened dlPFC-parietal coherence during n-back tasks after α2A stimulation [9].
  • Suppressing default mode network intrusion: AR-08 may mimic dexmedetomidine’s suppression of DMN activity, reducing task-irrelevant mentation [2].
  • State-Dependent Modulation Framework: AR-08’s effects follow inverted U-dose response curves, where:
  • Optimal dosing: Low doses (e.g., 0.1–0.3 mg/kg in primates) enhance delay cell firing by 30–60% without suppressing neural activity [5].
  • Circuit-specificity: Dorsal LC projections to dlPFC preferentially modulate working memory, while ventral terminals to amygdala regulate emotional processing. AR-08’s α2A selectivity may bias action toward cognitive networks [7] [8].

Table 3: Cognitive Domains Modulated via Prefrontal α2-Adrenergic Receptors

Cognitive DomainNeural MechanismAR-08's Theoretical Action
Working memoryPersistent firing in dlPFC layer III pyramidsExtends firing duration by enhancing NMDA synaptic inputs
Attentional controlLC-PFC phasic response to salient stimuliSharpens stimulus discrimination by reducing tonic LC firing
Associative memoryTheta coherence between HPC-NRe-dlPFCAugments retrieval via α1-AR in NRe [8]
Inhibitory controlRight inferior PFC activationStrengthens stop-signal responses via α2C-AR modulation

These models collectively position AR-08 as a precision modulator of PFC circuits, potentially normalizing the neurodevelopmental alterations observed in ADHD while avoiding the sedative or hypertensive effects associated with less selective agents.

Properties

Product Name

AR-08

IUPAC Name

6-(4,5-dihydro-1H-imidazol-2-ylamino)-7-methyl-3H-benzimidazole-4-carbonitrile

Molecular Formula

C12H12N6

Molecular Weight

240.26 g/mol

InChI

InChI=1S/C12H12N6/c1-7-9(18-12-14-2-3-15-12)4-8(5-13)11-10(7)16-6-17-11/h4,6H,2-3H2,1H3,(H,16,17)(H2,14,15,18)

InChI Key

GONXJTJRZCPBLD-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C2=C1N=CN2)C#N)NC3=NCCN3

Canonical SMILES

CC1=C(C=C(C2=C1N=CN2)C#N)NC3=NCCN3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.